molecular formula C8H3BrCl2N2 B1519137 5-Bromo-2,3-dichloroquinoxaline CAS No. 1092286-00-4

5-Bromo-2,3-dichloroquinoxaline

Cat. No.: B1519137
CAS No.: 1092286-00-4
M. Wt: 277.93 g/mol
InChI Key: SJMFLJROEFRGAR-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dichloroquinoxaline is a halogenated quinoxaline derivative with the molecular formula C8H3BrCl2N2 Quinoxalines are heterocyclic aromatic compounds that consist of a fused benzene and pyrazine ring

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-dichloroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with caspases, which are enzymes involved in apoptosis (programmed cell death). The interaction between this compound and caspases can modulate the apoptotic pathways, making it a potential candidate for cancer research . Additionally, this compound can affect the activity of kinases, which are enzymes that play a crucial role in cell signaling and regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and growth . Furthermore, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding interaction can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for therapeutic applications . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic benefits without significant adverse effects . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics . This interaction can lead to changes in the metabolic flux and levels of metabolites within the cell . Additionally, this compound can affect the redox balance within the cell by modulating the activity of antioxidant enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize within the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize within the mitochondria, affecting mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dichloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method is the direct halogenation of quinoxaline using bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dichloroquinoxaline can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

  • Reduction: : Reduction reactions can lead to the formation of 5-bromo-2,3-dichloroquinoxalin-1-ol.

  • Substitution: : Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different derivatives.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed:
  • Oxidation: : Quinoxaline-2,3-dione derivatives.

  • Reduction: : 5-bromo-2,3-dichloroquinoxalin-1-ol.

  • Substitution: : Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2,3-dichloroquinoxaline has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: : It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Bromo-2,3-dichloroquinoxaline is similar to other halogenated quinoxalines such as 5-bromo-2-chloroquinoxaline and 2,3-dichloroquinoxaline. its unique combination of bromine and chlorine atoms at specific positions on the quinoxaline ring structure gives it distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

List of Similar Compounds

  • 5-Bromo-2-chloroquinoxaline

  • 2,3-Dichloroquinoxaline

  • 5-Bromo-2,3-dichloroquinoxalin-1-ol

  • Quinoxaline-2,3-dione derivatives

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Properties

IUPAC Name

5-bromo-2,3-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMFLJROEFRGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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